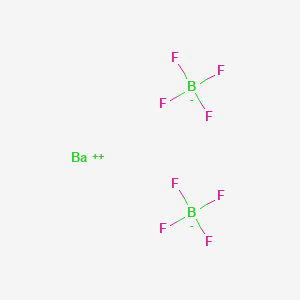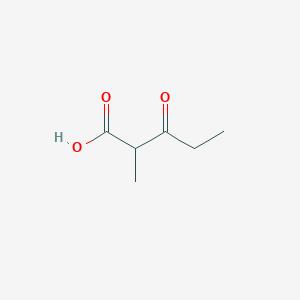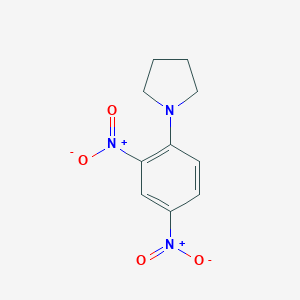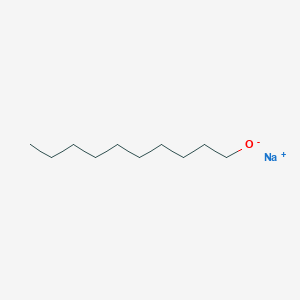
奎尼丁酮
描述
Quinidinone is a natural product found in Cinchona . It has the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol .
Synthesis Analysis
In addition to the well-known quinidine metabolites, 2’-quinidinone and 3-hydroxy-quinidine, a third metabolic product was detected in the plasma of cardiac patients receiving quinidine therapy . The structure of quinidine-N-oxide for the hitherto unknown metabolite was finally confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
Quinidinone has a complex molecular structure. Its IUPAC name is [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone . The InChI and SMILES strings provide more detailed information about its structure .
Chemical Reactions Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are known to be chemically reactive .
Physical And Chemical Properties Analysis
Quinidinone has a molecular weight of 322.4 g/mol . More detailed physical and chemical properties may require specific experimental measurements.
科学研究应用
化学合成和结构分析: 奎尼丁酮一直是结构生物化学中感兴趣的课题。Pettit 和 Gupta(1968 年)探索了衍生自奎尼丁酮的肟的氢化铝锂还原,以合成 9-氨基-(9-脱氧)奎宁,基于旋光色散测量提出了暂定的立体化学分配 (Pettit & Gupta, 1968).
药物治疗中的代谢: 奎尼丁酮作为奎尼丁(一种用于心脏病的药物)的代谢物也很重要。Guentert、Daly 和 Riegelman(2010 年)鉴别出一种新的奎尼丁代谢物,以及 2'-奎尼丁酮等已知代谢物,表明这种新化合物中存在一个脂肪族 N-氧化物基团 (Guentert 等,2010).
用于定量的分析方法: Bonora、Guentert、Upton 和 Riegelman(1979 年)开发了一种反相高效液相色谱法,用于定量测定尿液中奎尼丁及其主要代谢物(包括 2'-奎尼丁酮)的水平 (Bonora 等,1979).
心脏治疗应用: 早期的研究,例如 Smith 和 Clarke(1925 年)和 Viko、Marvin 和 White(1923 年)的研究,讨论了奎尼丁(及其衍生物如奎尼丁酮)在治疗心房颤动中的应用,突出了其在临床环境中的疗效和安全性 (Smith & Clarke, 1925), (Viko 等,1923).
药代动力学和药效学研究: Guentert、Coates、Upton、Combs 和 Riegelman(1979 年)以及 Polak(2013 年)的研究重点是奎尼丁及其代谢物(包括奎尼丁酮)的药代动力学和药效学,以了解它们在人体中的行为 (Guentert 等,1979), (Polak, 2013).
毒理学研究和安全性概况: 还进行了研究以了解奎尼丁及其衍生物的毒理学概况。Levy(1922 年)和 Selzer 和 Wray(1964 年)研究了奎尼丁的临床毒理学,提供了对其安全性和潜在不良反应的见解 (Levy, 1922), (Selzer & Wray, 1964).
作用机制
安全和危害
属性
IUPAC Name |
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCUPVBYYAMIL-CKFHNAJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@H]3C[C@@H]4CCN3C[C@@H]4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021294 | |
| Record name | Quinidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinidinone | |
CAS RN |
14528-53-1 | |
| Record name | 6′-Methoxycinchonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14528-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-methoxycinchonan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Quinidinone?
A1: While the provided research papers don't explicitly state the molecular formula and weight of Quinidinone, they focus on its relationship to Cinchona alkaloids like Quinine and Quinidine. Quinidinone is a derivative of these alkaloids, formed through specific chemical transformations. These papers delve into the structural analysis of Quinidinone, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] This technique helps determine the structure and study the tautomeric behavior of Quinidinone. []
Q2: How is Quinidinone synthesized?
A2: Several synthesis routes for Quinidinone are presented in the research papers:
- Oxidation of Quinidine: Quinidinone can be synthesized through the electrochemical oxidation of Quinidine. []
- Reaction with Metal Ketyl: A process involving the reaction of Cinchona alkaloids (including Quinine, epiQuinine, Quinidine, epiQuinidine, or their mixtures) with a metal ketyl in an inert hydrocarbon solvent yields Quinidinone (as a mixture with Quininone). []
- From d-Quinotoxine: While not directly synthesizing Quinidinone, the classic Rabe-Kindler conversion of d-Quinotoxine to Quinine involves "quininone" as an intermediate. This "quininone" is likely a mixture of Quininone and Quinidinone. []
Q3: What is the reactivity of Quinidinone in superacidic environments?
A3: Research indicates that Quinidinone undergoes both rearrangement and fluorination reactions when exposed to superacidic conditions. [, ] This unique reactivity is attributed to the specific chemical properties of superacids, leading to the formation of novel fluorinated and rearranged compounds with potentially valuable properties. [, , ]
Q4: Can Quinidinone be metabolized?
A4: One study identifies 2'-Quinidinone as a metabolite of Quinidine in rabbits. [] This finding suggests that the 2'-oxo position of Quinidine is susceptible to metabolic transformations. The study also observes other metabolites of Quinidine, indicating a more complex metabolic pathway.
Q5: Does Quinidinone exhibit cytotoxic activity?
A5: In vitro cytotoxicity testing using guinea-pig ear keratinocytes revealed that Quinidinone exhibits some level of cytotoxicity. [] This suggests potential for further investigation into its effects on cell viability and potential applications.
Q6: What is the role of Quinidinone in understanding drug-dependent antibody reactions?
A6: Research on drug-induced immunologic thrombocytopenia (DITP) explored the reactivity of Quinidine-dependent antibodies with Quinidinone. [] The study found that these antibodies showed significantly weaker reactions with Quinidinone compared to the parent drug, Quinidine. This suggests that while Quinidinone might interact with these antibodies, the native Quinidine structure is crucial for their full activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)





![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)




